molecular formula C9H3ClF3NO2 B1500104 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide CAS No. 80277-44-7

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide

Cat. No.: B1500104
CAS No.: 80277-44-7
M. Wt: 249.57 g/mol
InChI Key: JHUFGBSGINLPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide is an organic compound with the molecular formula C9H3ClF3NO2 It is a derivative of benzoyl cyanide, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide typically involves the reaction of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyanide ion. This reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl cyanides with various functional groups.

    Reduction: 3-Chloro-4-(trifluoromethoxy)benzylamine or 3-Chloro-4-(trifluoromethoxy)benzyl alcohol.

    Oxidation: 3-Chloro-4-(trifluoromethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)benzoyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide depends on its specific application and the target molecules it interacts with. In general, the compound may act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and influence its interaction with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(trifluoromethoxy)benzoyl chloride: A precursor in the synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl cyanide.

    3-Chloro-4-(trifluoromethoxy)benzoic acid: An oxidized derivative with different chemical properties and applications.

    3-Chloro-4-(trifluoromethoxy)benzylamine: A reduced derivative with potential biological activity.

Uniqueness

This compound is unique due to the presence of both a cyanide group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFGBSGINLPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C#N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661523
Record name 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-44-7
Record name 3-Chloro-4-(trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide
Reactant of Route 4
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(trifluoromethoxy)benzoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.